Product packaging for 2-Amino-3-iodo-4-methylbenzoic acid(Cat. No.:CAS No. 882679-23-4)

2-Amino-3-iodo-4-methylbenzoic acid

Cat. No.: B1501213
CAS No.: 882679-23-4
M. Wt: 277.06 g/mol
InChI Key: KUPHXIFBKAORGY-UHFFFAOYSA-N
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Description

Significance of Substituted Aminobenzoic Acid Derivatives in Organic and Medicinal Chemistry

Substituted aminobenzoic acids are a class of organic compounds that have garnered significant attention in both organic and medicinal chemistry. Their structure, which features an amino group and a carboxylic acid group attached to a benzene (B151609) ring, allows for a wide range of chemical modifications. This structural versatility makes them invaluable as "building blocks" in the synthesis of more complex molecules. nih.gov

In medicinal chemistry, derivatives of aminobenzoic acid, particularly para-aminobenzoic acid (PABA), are foundational scaffolds in drug discovery. nih.govnih.gov These derivatives have been successfully developed into a variety of therapeutic agents with a broad spectrum of biological activities. Researchers have engineered these compounds to exhibit antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties. nih.govresearchgate.net For instance, the sulfonamides, which are structural mimics of PABA, were among the first commercially successful antibacterial drugs. nih.gov More recently, aminobenzoic acid derivatives have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease by acting as cholinesterase inhibitors. nih.gov

The utility of these compounds extends to materials science, where they serve as monomers for creating robust polymers. Aromatic polyamides, known as aramids, are synthesized from such building blocks and are prized for their heat and impact resistance. acs.org The ability to substitute various groups onto the benzene ring allows chemists to fine-tune the properties of the resulting molecules, whether for biological activity or material strength. nih.govacs.org

Overview of the Research Landscape Pertaining to 2-Amino-3-iodo-4-methylbenzoic Acid

The research landscape for this compound is primarily centered on its role as a specialized chemical intermediate. It is a highly substituted aminobenzoic acid derivative, which makes it a valuable reagent for synthesizing complex target molecules.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 882679-23-4 chemicalbook.com
Molecular Formula C₈H₈INO₂ chemicalbook.com
Molecular Weight 277.06 g/mol chemicalbook.com

Synthesis

The preparation of this compound has been documented in patent literature. A common synthetic route involves the reduction of its nitro precursor. Specifically, 3-Iodo-4-methyl-2-nitrobenzoic acid is treated with iron in a mixture of ethanol (B145695) and acetic acid. The reaction mixture is heated, and upon completion and workup, yields this compound as a solid. chemicalbook.com

Research Applications

Currently, the documented role of this compound in scientific literature is that of a synthetic building block. It is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. bldpharm.com Its trifunctional nature—possessing an amine, a carboxylic acid, and an iodine atom—offers multiple points for chemical modification. The iodine atom is particularly significant as it can participate in cross-coupling reactions, a powerful set of tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

While extensive studies detailing the use of this specific molecule in the final synthesis of a particular drug or material are not widely available in public research databases, its structure is indicative of its potential. Similar iodinated aromatic compounds are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Therefore, the research landscape for this compound is that of a promising, yet specialized, reagent poised for application in the synthesis of novel and complex chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO2 B1501213 2-Amino-3-iodo-4-methylbenzoic acid CAS No. 882679-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPHXIFBKAORGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671897
Record name 2-Amino-3-iodo-4-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20671897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-23-4
Record name 2-Amino-3-iodo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-iodo-4-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20671897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 3 Iodo 4 Methylbenzoic Acid

Metal-Catalyzed C-H Activation and Functionalization for Ortho-Iodination

A particularly promising modern strategy involves the direct functionalization of a C-H bond at the position ortho to a directing group. This approach avoids the need for pre-functionalized substrates and can significantly shorten synthetic sequences.

Iridium Catalysis

Iridium-catalyzed C-H activation has emerged as a powerful tool for the ortho-iodination of various aromatic compounds, including benzoic acids. acs.orgacs.org In this methodology, a simple iridium complex can catalyze the direct iodination of a benzoic acid derivative at the ortho position under mild conditions. acs.org

The reaction typically employs an iridium(III) catalyst that can tolerate air and moisture. acs.org The carboxylic acid group of the substrate acts as a directing group, guiding the iridium catalyst to the adjacent C-H bond. The iodination is then achieved using an iodine source. A key feature of this method is its high regioselectivity for the ortho position. acs.org Mechanistic studies suggest that the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle. acs.org While specific examples for 2-Amino-3-iodo-4-methylbenzoic acid are not extensively documented, the general principles of iridium-catalyzed ortho-iodination of benzoic acids provide a strong foundation for its potential application. acs.orgacs.org

Catalyst SystemSubstrateKey Features
Iridium(III) complexBenzoic acidsMild conditions, high ortho-selectivity, additive- and base-free acs.orgacs.org
Palladium(II) acetateBenzoic acidsKI as iodine source, aqueous media researchgate.net
Ruthenium complexBenzoic acidsOrtho-C-H allylation with allyl amines nih.gov

This modern approach offers a more atom-economical and potentially more environmentally friendly alternative to traditional multi-step syntheses.

Modern and Advanced Synthetic Approaches

Regioselective Synthesis Control through Directing Group Strategies

The primary route to obtaining this compound involves a two-step process starting from a suitably substituted benzene (B151609) ring. A common precursor is 3-Iodo-4-methyl-2-nitrobenzoic acid. The synthesis of this precursor and its subsequent transformation are governed by the directing effects of the substituents on the aromatic ring.

A plausible synthetic pathway commences with 3-iodo-4-methylbenzoic acid. The challenge lies in the regioselective introduction of a nitro group. The existing substituents, an iodine atom, a methyl group, and a carboxylic acid group, exert competing directing effects during electrophilic aromatic substitution (nitration).

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing nature. numberanalytics.comwikipedia.org

Methyl Group (-CH3): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect. libretexts.org

Iodine Atom (-I): Halogens are deactivating yet ortho-, para-directing. libretexts.orglibretexts.org Their deactivating nature stems from their electronegativity (inductive effect), while the ortho-, para-directing influence is due to the resonance effect of their lone pairs. libretexts.org

In the nitration of 3-iodo-4-methylbenzoic acid, the positions ortho and para to the activating methyl group are C-3 and C-5. The position meta to the deactivating carboxylic acid is also C-3 and C-5. The iodine at C-3 will direct incoming electrophiles to its ortho (C-2 and C-4) and para (C-6) positions. The position C-2 is sterically hindered by the adjacent carboxylic acid and iodine. The directing groups thus converge to favor substitution at the C-5 position. However, to obtain the desired 2-nitro isomer, a different starting material is more practical.

A more direct and regioselective approach starts with 4-methyl-2-nitrobenzoic acid. Here, the challenge is the selective introduction of an iodine atom. The nitro group (-NO2) is a strong deactivating group and a meta-director. organicchemistrytutor.comyoutube.com The carboxylic acid group is also a meta-director. The methyl group is an ortho-, para-director. Therefore, the positions meta to both the nitro and carboxylic acid groups (C-5) and ortho to the methyl group (C-3 and C-5) are potential sites for substitution. The position C-3 is ortho to the activating methyl group and meta to the deactivating nitro group, making it the most likely position for iodination.

Once 3-Iodo-4-methyl-2-nitrobenzoic acid is synthesized, the final step is the reduction of the nitro group to an amino group. This transformation can be effectively carried out using reducing agents such as iron powder in a mixture of ethanol (B145695) and acetic acid. This classical reduction method is generally high-yielding.

A documented procedure for this reduction is as follows: 3-Iodo-4-methyl-2-nitrobenzoic acid is suspended in ethanol and acetic acid. The mixture is heated, and iron powder is added in portions. The reaction is stirred for several hours, and after cooling, the product, this compound, is isolated by extraction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound through various techniques.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. Iodination of aromatic compounds has been successfully carried out under solvent-free conditions. For instance, the iodination of various activated aromatic compounds using elemental iodine and 30% aqueous hydrogen peroxide has been shown to be efficient without an organic solvent. While a specific solvent-free synthesis for this compound is not prominently documented, the principles of solvent-free iodination could be adapted. For example, the direct iodination of 2-amino-4-methylbenzoic acid could be explored using a solid-state oxidizing agent.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The application of microwave irradiation to the synthesis of related halogenated aromatic compounds is well-documented. For example, the microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines has been reported to be highly efficient, proceeding in high yields in a matter of hours.

For the synthesis of this compound, microwave technology could be applied to both the iodination and the reduction steps. A potential microwave-assisted approach could involve the iodination of 2-amino-4-methylbenzoic acid with an iodine source and an oxidizing agent in a suitable solvent under microwave irradiation. This would likely be significantly faster than conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions for Related Syntheses
ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of Thiazolopyrimidine DerivativesReflux in acetic acid for 48h, ~30% yieldAcetic acid, 100-450W, higher yield, faster reaction cymitquimica.com
Synthesis of 2-aminonicotinic acidsNot specifiedWater, 200°C, 2h, high yield researchgate.net
Amide SynthesisNot specifiedSolvent-free, ceric ammonium (B1175870) nitrate (B79036) catalyst, 1-5h, high yield orgsyn.org

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound promotes mass transfer and can initiate or accelerate reactions through acoustic cavitation. The synthesis of N-phenylanthranilic acid derivatives has been successfully achieved using ultrasound irradiation in water, resulting in good yields and significantly shorter reaction times compared to silent conditions. youtube.com

In the context of this compound synthesis, ultrasound could be employed to promote the iodination of a suitable precursor. For example, the ultrasound-promoted iodination of 2-amino-4-methylbenzoic acid in an aqueous or other green solvent system could be a viable and environmentally friendly approach. Research has shown that ultrasound can effectively promote the synthesis of aryl amides from carboxylic acids and isocyanides under ambient conditions.

Mechanochemical Synthesis Techniques

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This solvent-free technique aligns perfectly with the principles of green chemistry. The mechanochemical halogenation of various organic compounds, including aromatic systems, has been demonstrated to be an efficient and environmentally benign method. For instance, the halogenation of azobenzenes using N-halosuccinimides can be carried out in a ball mill under neat or liquid-assisted grinding conditions.

While a specific mechanochemical synthesis of this compound has not been reported, the principles are applicable. A potential route could involve the mechanochemical iodination of 2-amino-4-methylbenzoic acid with a solid iodinating agent like N-iodosuccinimide. This approach would eliminate the need for solvents and could potentially offer unique reactivity and selectivity.

Reactivity and Chemical Transformations of 2 Amino 3 Iodo 4 Methylbenzoic Acid

Transformations Involving the Iodine Moiety

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it a prime site for reactions that form new carbon-carbon or carbon-heteroatom bonds. youtube.com

Direct nucleophilic aromatic substitution (SNAr) on 2-Amino-3-iodo-4-methylbenzoic acid, where a nucleophile displaces the iodide ion, is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups disfavors this reaction pathway by destabilizing the negatively charged intermediate.

However, substitution can be achieved under specific conditions, often involving organometallic catalysis, which proceeds through mechanisms other than direct SNAr. While direct displacement is unlikely, reactions catalyzed by metals like copper (e.g., Ullmann condensation) could facilitate the substitution of the iodine with nucleophiles such as alkoxides, amides, or thiolates.

The iodine substituent makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example used to create biaryl compounds, which are important structural motifs in medicinal chemistry and materials science. libretexts.orgnih.gov

The general catalytic cycle for a Suzuki coupling involves three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.

Transmetalation : The organoboron compound transfers its organic group to the palladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the coupling of the 2-amino-4-methylbenzoic acid core with a wide array of other organic fragments.

Table 1: Potential Suzuki Cross-Coupling Partners for this compound

Coupling Partner (R-B(OH)₂) Resulting Product Structure Product Class
Phenylboronic acid 2-Amino-4-methyl-[1,1'-biphenyl]-3-carboxylic acid Biaryl carboxylic acid
Thiophene-2-boronic acid 2-Amino-4-methyl-3-(thiophen-2-yl)benzoic acid Heteroaryl-benzoic acid
Vinylboronic acid 2-Amino-4-methyl-3-vinylbenzoic acid Styrene derivative

This table represents potential reaction outcomes based on established Suzuki coupling methodologies.

The presence of a stable iodine atom allows for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making this compound a candidate for the synthesis of radiolabeled tracers for medical imaging or biological studies. nih.gov Radioiodination can be achieved through several methods.

One common approach is electrophilic radioiodination, where a source of radioactive iodide (e.g., Na[*I]) is oxidized to an electrophilic species (I⁺) that substitutes a hydrogen atom on an activated aromatic ring. nih.gov However, for a pre-iodinated compound like this one, isotopic exchange is a more direct route. This can be facilitated by methods such as copper-catalyzed exchange reactions, which allow the direct substitution of the stable ¹²⁷I atom with a radioactive isotope without altering the rest of the molecular structure. These techniques are crucial for developing radiopharmaceuticals for diagnostic and therapeutic applications. nih.gov

Reactions Involving the Amino Group

The aromatic amino group is a versatile functional handle that can undergo both oxidation and protection/derivatization reactions.

The amino group of an aniline (B41778) derivative can be oxidized to nitroso (-NO) or nitro (-NO₂) functionalities using specific oxidizing agents. The direct oxidation of anilines to nitro compounds can be achieved with reagents like trifluoroperacetic acid. Milder conditions might yield the corresponding nitroso derivative. These transformations are significant as they fundamentally alter the electronic properties of the aromatic ring, converting the strongly electron-donating amino group into a strongly electron-withdrawing nitro group. This, in turn, changes the reactivity of the entire molecule, for instance, by activating the ring towards nucleophilic aromatic substitution.

It is important to distinguish this from nitration, where a nitro group is added to the ring via electrophilic aromatic substitution. The synthesis of related nitro-containing compounds, such as 2-amino-3-nitrobenzoic acid, often proceeds through multi-step sequences involving the nitration of a precursor followed by other transformations. google.comnih.gov

The amino group (-NH₂) represents the most reduced state of a nitrogen substituent on an aromatic ring. Therefore, it cannot undergo further reduction. The instruction to consider reduction to hydroxylamine (B1172632) or other amine derivatives is chemically inaccurate in this context.

Conversely, the synthesis of this compound itself relies on a reduction step. Chemical literature indicates that the compound is prepared via the reduction of its corresponding nitro precursor, 3-Iodo-4-methyl-2-nitrobenzoic acid. chemicalbook.com This transformation is a classic reaction in organic synthesis, typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This reduction of the nitro group is a critical step to install the reactive amino functionality.

Diazotization Reactions and Subsequent Azo Dye Formation

The primary aromatic amine group of this compound is readily converted into a diazonium salt. This reaction, known as diazotization, is typically carried out in a cold acidic solution (0-5°C) with sodium nitrite (B80452) (NaNO₂). unb.cauomustansiriyah.edu.iq The resulting diazonium salt, 3-iodo-4-methyl-2-carboxyphenyldiazonium chloride, is a highly reactive intermediate.

This diazonium salt can then undergo an electrophilic coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form a brightly colored azo compound. tarjomeplus.comcuhk.edu.hk The -N=N- group, or azo group, acts as a chromophore, and the final color of the dye is influenced by the electronic properties of the substituents on both aromatic rings. tarjomeplus.comcuhk.edu.hk For example, coupling the diazonium salt of this compound with a component like resorcinol (B1680541) or a naphthol derivative would be expected to produce novel azo dyes. rasayanjournal.co.in The general process for azo dye synthesis involves two main steps:

Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt. uomustansiriyah.edu.iq

Azo Coupling: The diazonium salt solution is added to a solution of the coupling component, which is often dissolved in an alkaline medium to enhance its reactivity. tarjomeplus.comcuhk.edu.hk

The presence of the carboxylic acid group on the this compound moiety can enhance the water solubility of the resulting dye, a desirable property for certain applications. rasayanjournal.co.in

Table 1: General Conditions for Azo Dye Synthesis

Step Reagents Temperature Key Considerations
Diazotization This compound, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl, H₂SO₄) 0–5 °C The temperature must be kept low to prevent the decomposition of the unstable diazonium salt. uomustansiriyah.edu.iqcuhk.edu.hk
Azo Coupling Diazonium salt solution, Coupling Component (e.g., phenols, anilines), Base (e.g., NaOH) 0–5 °C The coupling component must be electron-rich. The pH of the reaction mixture is crucial for the success of the coupling. tarjomeplus.comrasayanjournal.co.in

Derivatization to Amine Conjugates and Ligands

The amino group of this compound can be derivatized to form a wide array of conjugates and ligands. This functional group can act as a nucleophile in various reactions, allowing for the introduction of new molecular fragments.

For instance, the amino group can be acylated or can participate in condensation reactions to form more complex structures, such as benzothiazoles. nih.gov These derivatives are often synthesized for specific applications, including the development of imaging agents for medical diagnostics. nih.gov

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is another key reactive site in this compound, enabling a variety of transformations from simple acid-base reactions to the formation of esters and amides.

Acid-Base Interactions and Molecular Salt Formation

As a carboxylic acid, the compound can donate a proton to a base, forming a carboxylate salt. This fundamental acid-base reaction is often employed in the formation of molecular salts and co-crystals. nih.gov By reacting this compound with a suitable basic co-former, such as a pyridine (B92270) or another amine-containing molecule, it is possible to generate crystalline solids held together by strong hydrogen bonds between the carboxylate and the protonated base. researchgate.net These supramolecular assemblies are of great interest in crystal engineering for designing materials with specific structural and physical properties. nih.gov

Esterification Reactions to Carboxylic Esters

The carboxylic acid group can be converted to an ester through reactions with alcohols under acidic conditions, a process known as Fischer-Speier esterification. wikipedia.org For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of strong acid (like sulfuric acid) would yield methyl 2-amino-3-iodo-4-methylbenzoate. Esterification is a common strategy to modify the solubility and reactivity of the molecule or to protect the carboxylic acid group during subsequent synthetic steps. nih.gov

Amide Bond Formation and Peptide Conjugation

One of the most significant reactions of the carboxylic acid group is the formation of an amide bond through condensation with a primary or secondary amine. nih.gov This reaction is fundamental to peptide synthesis and allows for the conjugation of this compound to amino acids or peptide chains. googleapis.com

The direct condensation of the carboxylic acid and amine is often facilitated by a coupling reagent to activate the carboxyl group and promote the reaction under mild conditions. nih.govnih.gov Common coupling agents include carbodiimides (like EDC), phosphonium (B103445) salts (like BOP), and uranium salts (like HATU). The resulting amide bond is exceptionally stable due to resonance delocalization. nih.gov This stability is a key feature in the structure of proteins and many synthetic polymers. nih.govyoutube.com The ability to form such conjugates is crucial in medicinal chemistry for creating novel therapeutics and probes. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Description
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Widely used for forming amide bonds; the byproduct is a urea (B33335) derivative that can be washed away.
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) Highly efficient but its use is declining due to the formation of a carcinogenic byproduct.
Uronium/Guanidinium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Very effective for difficult couplings, including the formation of peptide bonds with sterically hindered amino acids.
Hypervalent Iodine Reagents IBA-OBz (1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one) A stable iodine(III) reagent that can mediate peptide coupling reactions efficiently. nih.gov

Cyclization Reactions for Heterocyclic System Construction (e.g., Quinazolinone Derivatives)

The ortho-positioning of the amino and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement is characteristic of anthranilic acid derivatives, which are well-known starting materials for constructing various heterocycles, most notably quinazolinones.

The synthesis of a quinazolinone ring system from an anthranilic acid derivative typically involves a condensation reaction with a suitable one-carbon synthon, such as an amide, an acid chloride, or an orthoester. For example, heating this compound with formamide (B127407) or reacting it with an acid chloride followed by cyclization would likely lead to the formation of an iodo-methyl-substituted quinazolinone derivative. The general reaction involves the initial formation of an N-acyl intermediate, which then undergoes intramolecular cyclization via dehydration to form the heterocyclic ring.

These quinazolinone scaffolds are prevalent in many biologically active compounds and pharmaceuticals, making this a significant transformation for drug discovery and development. The substituents on the benzene (B151609) ring (iodine and methyl) would be retained in the final product, allowing for the synthesis of specifically functionalized quinazolinone derivatives.

Supramolecular Chemistry and Solid State Phenomena of 2 Amino 3 Iodo 4 Methylbenzoic Acid

Characterization of Hydrogen Bonding Networks in Crystalline Architectures

The molecular structure of 2-amino-3-iodo-4-methylbenzoic acid is primed for the formation of robust hydrogen bonding networks. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). Simultaneously, the amino group provides two donor sites (N-H) and a potential acceptor site (the lone pair on the nitrogen atom).

In the crystalline state, it is highly probable that this compound would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids, including isomers like 4-iodobenzoic acid, which crystallizes as hydrogen-bonded dimers. wikipedia.org

Beyond this primary dimerization, the amino groups would likely engage in further hydrogen bonding. These N-H groups could form intermolecular hydrogen bonds with the carbonyl oxygen of the carboxylic acid group or the amino group of neighboring molecules, leading to the formation of one-dimensional chains or more complex two or three-dimensional networks. The interplay between the strong O-H···O and weaker N-H···O or N-H···N interactions would be crucial in determining the final crystal packing.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
Carboxylic Acid (-OH)Carboxylic Acid (C=O)StrongDimer
Amino Group (-NH)Carboxylic Acid (C=O)ModerateChain/Sheet
Amino Group (-NH)Amino Group (-N)WeakChain/Sheet

Exploration of Halogen Bonding Interactions in Supramolecular Assemblies

The iodine substituent at the 3-position introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (a σ-hole) and a nucleophilic site. nih.gov In this compound, the iodine atom, being covalently bonded to a carbon atom, can act as a halogen bond donor.

Potential halogen bond acceptors within the structure and in co-crystallizing agents include the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group. The formation of I···O or I···N halogen bonds could play a significant role in the directional assembly of molecules, often working in concert with hydrogen bonds to build extended architectures. nih.govnih.gov For instance, in related iodinated benzoic acids, I···O and I···N halogen bonds have been observed to link primary supramolecular motifs, such as hydrogen-bonded dimers, into larger 1-D and 2-D structures. nih.gov The strength and geometry of these halogen bonds are influenced by factors such as the nature of the acceptor and the electronic environment of the iodine atom. nih.gov

Formation and Structural Characterization of Molecular Salts and Cocrystals

The acidic carboxylic acid group and the basic amino group make this compound an excellent candidate for the formation of molecular salts and cocrystals. veranova.comresearchgate.net The outcome of a reaction with a co-former depends on the difference in the pKa values between the carboxylic acid of our target molecule and the basic site of the co-former.

Molecular Salts: When reacted with a sufficiently strong base, proton transfer from the carboxylic acid to the base is expected, resulting in the formation of a molecular salt. rsc.org For example, co-crystallization with heterocyclic amines could lead to proton transfer to the amine's nitrogen atom, forming a carboxylate anion and a pyridinium (B92312) or similar cation. researchgate.net These ionic species would then be held together by strong charge-assisted hydrogen bonds, such as N⁺-H···O⁻. rsc.org

Cocrystals: With a co-former that is not basic enough to induce proton transfer, a cocrystal is likely to form. In a cocrystal, both components remain in their neutral state and are connected by non-ionic interactions, primarily hydrogen bonds. veranova.com Amino acids, with their own acidic and basic functionalities, are common co-formers that can lead to either salts or cocrystals. researchgate.net

The distinction between a salt and a cocrystal can sometimes be a continuum, influenced by the crystalline environment. veranova.com

Table 2: Predicted Outcomes of Co-crystallization with Different Co-formers

Co-former TypeExpected InteractionResulting Product
Strong Base (e.g., Pyridine)Proton TransferMolecular Salt
Weak Base/Neutral MoleculeHydrogen BondingCocrystal
Another Carboxylic AcidHydrogen BondingCocrystal

Investigation of Dimerization and Higher-Order Supramolecular Architectures

As mentioned, the primary and most predictable supramolecular synthon for this compound is the carboxylic acid dimer. This robust dimer can then be considered a supramolecular building block for the construction of higher-order architectures. researchgate.net

The amino groups and iodine atoms on the periphery of these dimers provide sites for secondary interactions. For example, hydrogen bonds involving the amino groups could link these dimers into tapes or sheets. Simultaneously, halogen bonds (I···O or I···N) could provide orthogonal connections between these tapes, leading to the formation of a three-dimensional framework. rsc.org The specific arrangement would depend on the energetic favorability of the various competing interactions. The study of related systems shows that a combination of hydrogen and halogen bonds can lead to predictable connectivity and dimensionality in solid-state networks. nih.gov

Analysis of Proton Transfer Processes within Self-Assembled Systems

Proton transfer is a key phenomenon in the supramolecular chemistry of this compound, particularly in the context of forming molecular salts. The transfer of a proton from the carboxylic acid to a basic co-former is a critical step that dictates the nature of the resulting multi-component crystal. rsc.orgnih.gov

Within a self-assembled system of this compound and a basic co-former, the extent of proton transfer can be investigated using techniques like single-crystal X-ray diffraction, which can precisely locate the hydrogen atom, and infrared (IR) spectroscopy, where the stretching frequencies of the C=O and O-H bonds are sensitive to the protonation state.

In the case of forming a molecular salt with a basic amine, for instance, the IR spectrum would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of bands corresponding to the N⁺-H stretch of the newly formed cation and the asymmetric and symmetric stretches of the carboxylate anion (COO⁻). The formation of charge-assisted hydrogen bonds in these salts is a powerful tool in crystal engineering for creating robust and predictable supramolecular structures. nih.gov

Computational and Theoretical Investigations of 2 Amino 3 Iodo 4 Methylbenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it ideal for studying molecules of medium to large size, such as 2-Amino-3-iodo-4-methylbenzoic acid. DFT calculations can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters.

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles for both its isolated form (monomer) and its self-assembled structures, most notably the hydrogen-bonded dimer.

In the monomeric state, the geometry is shaped by the interplay of the benzene (B151609) ring's planar structure and the steric and electronic effects of its four different substituents: an amino (-NH2) group, an iodine (-I) atom, a methyl (-CH3) group, and a carboxylic acid (-COOH) group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict these structural parameters.

Carboxylic acids commonly form stable dimers in the solid state and in nonpolar solvents through strong intermolecular hydrogen bonds between their -COOH groups. DFT is used to model this dimeric structure, calculating its geometry and stabilization energy compared to two separate monomers. The optimization reveals a characteristic centrosymmetric eight-membered ring formed by two O-H···O hydrogen bonds. Comparing the calculated structure with crystallographic data, where available, shows a high degree of correlation. nih.gov

Table 1: Representative Optimized Geometrical Parameters for the Monomer and Dimer of this compound (Illustrative Data).
ParameterMonomer (Calculated)Dimer (Calculated)Description
C=O Bond Length1.21 Å1.23 ÅCarbonyl bond of the carboxylic acid.
C-O Bond Length1.35 Å1.32 ÅC-OH bond of the carboxylic acid.
O-H Bond Length0.97 Å1.02 ÅHydroxyl bond of the carboxylic acid.
C-I Bond Length2.10 Å2.10 ÅBond between the aromatic ring and iodine.
C-N Bond Length1.39 Å1.39 ÅBond between the aromatic ring and the amino group.
O-H···O Hydrogen BondN/A1.65 ÅIntermolecular hydrogen bond in the dimer.

Potential Energy Surface (PES) analysis is a critical tool for exploring the conformational landscape of a molecule and the energy barriers that separate different isomers or conformers. rsc.orgmdpi.com For this compound, PES scans are particularly useful for investigating two key dynamic processes: torsional tautomerism and proton transfer.

Torsional Tautomerism: This involves the rotation around single bonds, such as the C-COOH and C-NH2 bonds. The orientation of the carboxylic acid and amino groups relative to the benzene ring can significantly impact the molecule's stability and properties. By systematically changing the relevant dihedral angles and calculating the energy at each step, a PES can be mapped out. This map identifies the most stable rotational conformers (energy minima) and the transition states (saddle points) that connect them, providing insight into the molecule's flexibility.

Proton Transfer: The presence of both an acidic group (-COOH) and a basic group (-NH2) raises the possibility of intramolecular proton transfer to form a zwitterion. PES calculations can model the pathway for this transfer, determining the energy barrier and the relative stability of the neutral form versus the zwitterionic tautomer. In most cases for aminobenzoic acids in the gas phase or nonpolar environments, the neutral form is significantly more stable.

Aromaticity is a fundamental concept in chemistry, and various quantitative indices have been developed to measure it. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. It evaluates the aromatic character of a cyclic system based on the deviation of its bond lengths from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic system.

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. mdpi.com Several computational techniques are used to visualize and characterize these weak forces:

NCI and Reduced Density Gradient (RDG): The NCI index, often visualized in combination with the RDG, is a powerful method for identifying noncovalent interactions in real space. scielo.org.mx It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D isosurfaces that highlight different types of interactions: strong attractive interactions like hydrogen bonds appear as distinct, low-density, low-gradient surfaces (typically colored blue), van der Waals interactions appear as broader, green surfaces, and steric repulsions are shown as red surfaces. researchgate.net For the dimer of this compound, NCI/RDG analysis would clearly visualize the strong O-H···O hydrogen bonds.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds. For noncovalent interactions, the presence of a BCP between two interacting atoms (e.g., H and O in a hydrogen bond) and the values of the electron density and its Laplacian at that point provide quantitative information about the interaction's strength and nature.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. numberanalytics.comlibretexts.org

The energy, shape, and distribution of these orbitals in this compound dictate its reactive behavior.

HOMO: The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the π-system of the benzene ring. This indicates that these sites are most susceptible to electrophilic attack.

LUMO: The LUMO is likely to be concentrated on the electron-deficient areas, particularly the carboxylic acid group. This region would be the primary site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. medjchem.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. DFT calculations provide quantitative values for these orbital energies. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data).
ParameterEnergy (eV)Description
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential projected onto the molecule's electron density surface. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions, as it clearly shows the electron-rich and electron-poor regions of a molecule. researchgate.net

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are expected around the highly electronegative oxygen atoms of the carboxyl group and, to a lesser extent, the nitrogen atom of the amino group. These are sites that will attract electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient regions are found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. These sites are susceptible to nucleophilic attack and will act as hydrogen bond donors.

Neutral Potential (Green): The carbon backbone and the methyl group would show a more neutral potential.

The MEP map provides a comprehensive picture of the charge distribution, rationalizing the molecule's dipole moment and its preferred sites for interaction with other molecules, such as solvents or biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts.

For a compound like this compound, QSAR studies would typically involve the generation of a dataset of structurally similar molecules with varying substituents at different positions on the benzoic acid core. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, a wide array of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model should not only fit the existing data well but also possess predictive power for new, untested compounds.

Orthogonal and Multitarget QSAR Studies

While classical QSAR models focus on a single biological endpoint, modern drug discovery often requires compounds to have a balanced profile against multiple targets or a favorable selectivity profile. Orthogonal and multitarget QSAR (mt-QSAR) have emerged to address this complexity.

Orthogonal QSAR aims to model and predict the activities of a set of compounds against two or more unrelated targets simultaneously. This is particularly useful in identifying compounds that are highly selective for a desired target over off-targets, which can help in minimizing side effects. For instance, a study on this compound derivatives could involve developing separate QSAR models for a primary therapeutic target and a known anti-target responsible for toxicity. By comparing the predictions from these orthogonal models, researchers can identify candidates with a favorable therapeutic window.

Multitarget QSAR (mt-QSAR) , on the other hand, is applied when a compound is designed to interact with multiple related targets, a concept often employed in treating complex diseases like cancer or neurodegenerative disorders. In the context of this compound, if it were being investigated as a multi-kinase inhibitor, an mt-QSAR model could be developed to simultaneously predict its potency against several kinases. These models often utilize advanced machine learning algorithms to handle the complexity of multiple response variables.

An illustrative example of descriptors that might be used in a QSAR study of this compound derivatives is presented below.

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Hammett constant (σ)The electron-withdrawing or -donating nature of substituents can influence binding interactions. The iodine atom and amino group have significant electronic effects.
Steric Molar Refractivity (MR)The size and shape of the molecule and its substituents can affect how it fits into a binding pocket. The bulky iodine atom is a key steric feature.
Hydrophobic LogP (octanol-water partition coefficient)The lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.
Topological Wiener IndexDescribes the branching and connectivity of the molecule, which can relate to its overall shape and flexibility.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico methods are invaluable for the early assessment of a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. These predictions help in identifying potential liabilities before significant resources are invested in a compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling involves the computational prediction of a molecule's behavior within the body. For this compound, a hypothetical ADMET profile could be generated using various predictive models.

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract after oral administration. Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability are commonly made. The presence of both polar (amino and carboxylic acid) and nonpolar (methyl and the benzene ring) groups in this compound would suggest moderate absorption characteristics.

Distribution: This describes how the compound spreads throughout the body's tissues and fluids. Key predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to exert its effect. The structural features of this compound would be analyzed by models to predict its distribution profile.

Metabolism: This refers to the chemical modification of the compound by enzymes in the body, primarily in the liver by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize the compound and whether it might inhibit or induce these enzymes, which could lead to drug-drug interactions. The amino and methyl groups on the benzene ring are potential sites of metabolism.

Excretion: This is the process by which the compound and its metabolites are removed from the body. Predictions often focus on renal (kidney) clearance.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is crucial for drug development.

A hypothetical ADMET profile for this compound is presented in the table below.

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption GoodLikely to be well-absorbed orally.
Caco-2 Permeability ModerateSuggests reasonable intestinal cell permeation.
Plasma Protein Binding HighA significant portion of the drug may be bound to plasma proteins, reducing its free concentration.
Blood-Brain Barrier Penetration LowUnlikely to cross into the central nervous system in significant amounts.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
hERG Inhibition Non-inhibitorLow risk of certain types of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow likelihood of causing genetic mutations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is used to understand the binding mode of a compound and to estimate its binding affinity. nih.gov

For this compound, a molecular docking study would first require a three-dimensional structure of the target protein, which is often obtained from a protein data bank. The compound would then be placed into the binding site of the protein, and a scoring function would be used to evaluate the different possible binding poses.

The functional groups of this compound would play key roles in its interaction with a target protein:

The carboxylic acid group is a strong hydrogen bond donor and acceptor and could form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.

The amino group can act as a hydrogen bond donor.

The iodine atom can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The methyl group and the aromatic ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

An illustrative summary of a hypothetical molecular docking study of this compound with a kinase target is provided below.

Interacting Residue (Target Protein)Amino Acid TypeType of Interaction with Ligand
Lys72BasicSalt bridge/Hydrogen bond with the carboxylic acid group.
Asp184AcidicPotential for hydrogen bonding network mediation.
Leu132NonpolarHydrophobic interaction with the methyl group and benzene ring.
Gln131PolarHydrogen bond with the amino group.
Phe182Aromaticπ-π stacking with the benzene ring.
Tyr134Polar/AromaticHalogen bond with the iodine atom.

These computational and theoretical approaches provide a powerful framework for the rational design and optimization of new drug candidates based on the this compound scaffold, enabling a more efficient and informed drug discovery process.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 3 Iodo 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Amino-3-iodo-4-methylbenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity and chemical environment can be constructed.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) can be accurately predicted based on the analysis of structurally similar compounds and the known electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂), iodo (-I), methyl (-CH₃), and carboxylic acid (-COOH) groups each exert distinct influences on the shielding of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons on the benzene ring (H-5 and H-6). The methyl group will appear as a singlet, and the amine protons will also likely be a broad singlet. The acidic proton of the carboxyl group may be observed as a very broad singlet at a significantly downfield shift, or it may undergo exchange with the solvent and not be observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The substituent effects are additive and can be used to estimate the chemical shifts. The carbon atom bonded to the iodine (C-3) is expected to show a significant upfield shift due to the heavy atom effect. In contrast, the carboxyl carbon will appear at the most downfield position.

The predicted assignments for the ¹H and ¹³C NMR spectra are detailed in the table below. These predictions are derived from data for related compounds such as 3-iodo-4-methylbenzoic acid, 3-amino-4-methylbenzoic acid, and 2-amino-3-methylbenzoic acid. nih.govspectrabase.comchemicalbook.comchemicalbook.com

Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
-COOH 12.0 - 13.0 (broad s) 168.0 - 172.0 Deshielded due to the electronegativity of oxygen atoms.
C-1 - 128.0 - 132.0 Aromatic quaternary carbon, influenced by adjacent -COOH and -NH₂ groups.
C-2 - 148.0 - 152.0 Attached to the electron-donating amino group, leading to deshielding.
C-3 - 85.0 - 95.0 Directly bonded to iodine, significant shielding due to the heavy atom effect.
C-4 - 140.0 - 144.0 Aromatic quaternary carbon attached to the methyl group.
H-5 / C-5 6.8 - 7.0 (d) 115.0 - 120.0 Shielded by the ortho amino group and influenced by the meta methyl group.
H-6 / C-6 7.6 - 7.8 (d) 135.0 - 140.0 Deshielded due to its position ortho to the electron-withdrawing carboxyl group.
-CH₃ 2.1 - 2.4 (s) 20.0 - 24.0 Typical range for an aryl methyl group.

To refine the predicted NMR assignments, theoretical calculations serve as a powerful complementary tool. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to compute the nuclear magnetic shielding tensors of molecules. These calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts.

For calculations involving solutes, it is crucial to account for the influence of the solvent. The Self-Consistent Reaction Field (SCRF) methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. gaussian.comnctu.edu.tw By placing the solute molecule within a virtual cavity in a dielectric continuum representing the solvent, the SCRF method models the solute-solvent interactions, leading to more accurate predictions of chemical shifts that can be directly compared with experimental data obtained in solution. gaussian.com

The presence of the iodine atom at the C-3 position introduces a significant spectroscopic feature known as the "heavy atom effect." This effect is particularly pronounced on the chemical shifts of the light atoms in its vicinity, such as ¹³C and ¹H nuclei. acs.org The primary mechanism is the spin-orbit coupling (SO) interaction originating from the large number of electrons in the heavy iodine atom. mdpi.com

This SO-HALA (Heavy Atom on Light Atom) effect typically results in increased shielding (an upfield shift) for the directly bonded carbon (C-3) and, to a lesser extent, for the adjacent carbons (C-2, C-4) and protons. acs.orgmdpi.comresearchgate.net High-field NMR spectroscopy enhances the resolution and sensitivity, allowing for precise measurement of these shifts and providing definitive evidence for the position of the iodine substituent on the aromatic ring. The magnitude of the upfield shift on C-3 is a characteristic feature confirming the C-I bond. mdpi.com

While solution-state NMR provides information about the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insight into its structure in the crystalline or amorphous solid phase. nih.gov In the solid state, anisotropic interactions, which are averaged out in solution, become prominent and can be measured.

For this compound, ssNMR could be used to:

Determine the precise molecular conformation in the crystal lattice.

Identify and characterize different polymorphic forms, which may have distinct packing arrangements.

Probe intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, by measuring internuclear distances. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound (C₈H₈INO₂). The calculated monoisotopic mass is 276.95998 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity. chemicalbook.com

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Iodine is a monoisotopic element, meaning it has only one naturally occurring isotope, ¹²⁷I, with 100% abundance. webelements.com This simplifies the isotopic pattern significantly. The primary molecular ion peak (M) will correspond to the molecule containing the most abundant isotopes of the other elements (¹²C, ¹H, ¹⁴N, ¹⁶O). Smaller peaks at M+1 and M+2 will also be present due to the natural abundance of heavier isotopes, primarily ¹³C.

Predicted Isotopic Distribution for the Molecular Ion [C₈H₈INO₂]⁺

Ion Mass (Da) Relative Abundance (%) Contributing Isotopes
M 276.95998 100.00 ¹²C₈¹H₈¹²⁷I¹⁴N¹⁶O₂
M+1 277.96334 9.15 Primarily ¹³C, ¹⁵N

The predictable and clean isotopic signature, dominated by the single isotope of iodine, combined with the high-precision mass measurement from HRMS, offers an unambiguous confirmation of the elemental composition of this compound.

Table of Compounds Mentioned

Compound Name
This compound
3-Amino-4-methylbenzoic acid
2-Amino-3-methylbenzoic acid
2-Amino-6-methylbenzoic acid
3-Iodo-4-methylbenzoic acid

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical tools for the separation, identification, and quantification of this compound. These hyphenated techniques are essential for analyzing the compound in complex mixtures, providing high sensitivity and selectivity.

In a typical analysis, a reversed-phase C18 column is employed. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and a mobile phase of varying polarity. The mobile phase often consists of a gradient mixture of an aqueous solution with a small percentage of an organic acid, such as formic acid, and an organic solvent like acetonitrile. nih.govnih.gov This setup is effective for separating isomers and other closely related organic acids. researchgate.net

The mass spectrometer, coupled to the LC system, provides mass-to-charge ratio (m/z) data, enabling precise identification. For this compound, with a molecular formula of C₈H₈INO₂, the expected molecular weight is approximately 277.06 g/mol . chemicalbook.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

While specific LC-MS data for this compound is not widely published, the analysis of similar compounds, such as aminobenzoic acid isomers, demonstrates the utility of these methods. The retention time and mass spectral data are key parameters for identification and quantification.

Table 1: Representative LC-MS Parameters for Analysis of Aromatic Amino Acids

Parameter Value/Description
Column Reversed-phase C18 (e.g., Agilent Eclipse Plus) tmiclinode.com
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.4 - 0.6 mL/min tmiclinode.com
Detection Mode Electrospray Ionization (ESI), Positive/Negative

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Band Assignments via FT-IR and Theoretical Decomposition

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The vibrational frequencies of the chemical bonds provide a molecular fingerprint. The spectrum is influenced by the amino group (-NH₂), the carboxylic acid group (-COOH), the methyl group (-CH₃), and the substituted benzene ring.

Based on studies of related aminobenzoic acids, the following vibrational bands can be anticipated: researchgate.net

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is typically observed in the 1250-1360 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond will exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring vibrations will also be present.

Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the assignment of these vibrational modes. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (dimer) 2500-3300 (broad)
Amino Group N-H Asymmetric Stretch ~3450
Amino Group N-H Symmetric Stretch ~3350
Carboxylic Acid C=O Stretch 1680-1710
Aromatic Ring C=C Stretch 1550-1600
Amino Group N-H Bend 1600-1650
Carboxylic Acid O-H Bend 1300-1440
Aromatic Amine C-N Stretch 1250-1360

UV-Visible Transmittance and Band Gap Energy Determinations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound is expected to be dominated by π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the carboxyl and amino groups, respectively. nih.gov

The position and intensity of the absorption bands are sensitive to the solvent polarity and pH. The presence of the amino and iodo substituents on the benzene ring will influence the electronic structure and thus the absorption maxima.

The optical band gap energy (Eg) can be determined from the UV-Vis absorption spectrum using a Tauc plot. This involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition. For direct band gap materials, n=2. The band gap energy is then extrapolated from the linear portion of the plot. This value is critical for understanding the material's potential in optoelectronic applications. researchgate.netnist.gov

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By growing a suitable single crystal of this compound, SC-XRD can provide accurate bond lengths, bond angles, and crystallographic information such as the crystal system and space group. mdpi.com This technique allows for the unambiguous determination of the molecular conformation and the packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic sci-rep.com
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions of the repeating unit in the crystal
Volume (V) Volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (ρ) Density derived from crystallographic data

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a material. lcms.cz A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline compound. nist.gov

For this compound, PXRD can be used to:

Confirm the phase purity of a synthesized batch.

Identify different polymorphic forms of the compound.

Monitor phase transitions under varying conditions such as temperature or pressure.

Characterize the bulk material to ensure it corresponds to the structure determined by single-crystal XRD. mdpi.com

The positions and relative intensities of the peaks in the PXRD pattern are characteristic of the crystal structure.

Table 4: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Formic acid
2-aminobenzoic acid
3-aminobenzoic acid

Variable Temperature X-ray Diffraction Studies

Information regarding variable temperature X-ray diffraction studies on this compound is not available in the reviewed literature. This analytical technique is crucial for investigating temperature-induced phase transitions, polymorphism, and changes in the crystal lattice parameters. Such studies would involve exposing a crystalline sample of the compound to a range of temperatures while collecting X-ray diffraction patterns. The resulting data would provide insights into the material's structural stability, potential for different crystalline forms (polymorphs) at various temperatures, and the nature of any phase changes. However, no published research detailing these specific analyses for this compound could be found.

Biological and Biomedical Research Applications of 2 Amino 3 Iodo 4 Methylbenzoic Acid and Its Derivatives

Role as Chemical Building Blocks for Biologically Active Molecules

2-Amino-3-iodo-4-methylbenzoic acid serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the iodine atom—on a benzene (B151609) ring provides multiple reaction sites for chemical modification. For instance, 3-Iodo-4-methylbenzoic acid has been utilized in the preparation of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and its Boc-protected derivative, which are reagents used in bioconjugation and radiolabeling. sigmaaldrich.com The amino and carboxylic acid groups can participate in amide bond formation, a cornerstone of peptide and peptidomimetic synthesis. nih.gov

Furthermore, the iodine substituent is particularly useful for introducing further complexity through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, allowing for the attachment of various aryl, alkyl, or alkynyl groups. This versatility enables the construction of diverse molecular libraries for screening against various biological targets. A protocol for the site-selective C-H iodination of 2-aryl benzoic acid derivatives highlights the importance of iodinated intermediates in creating valuable and complex products. nih.gov The strategic placement of the iodine atom, along with the methyl and amino groups, can influence the conformational properties and electronic distribution of the resulting molecules, which is crucial for their biological activity.

Mechanistic Studies of Enzyme Inhibition and Ligand-Target Interactions

Derivatives of benzoic acid are known to interact with a variety of enzymes, and the introduction of a halogen atom like iodine can significantly modulate this activity. Studies on benzoic acid derivatives have shown their potential to inhibit enzymes such as α-amylase and trans-sialidase. mdpi.commdpi.com For example, a study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the nature and position of substituents on the benzene ring are critical for inhibitory potency. mdpi.com While this study did not specifically include this compound, it demonstrated that substitutions on the benzoic acid core directly impact enzyme binding.

The amino and carboxylate groups on the this compound scaffold can form hydrogen bonds and electrostatic interactions with amino acid residues in an enzyme's active site. The iodine atom can further enhance binding affinity and specificity through a phenomenon known as halogen bonding.

Influence of Halogen Bonding on Biological Activity and Selectivity

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as an oxygen or nitrogen atom in a biological macromolecule. rsc.org This interaction has gained recognition as a significant force in molecular recognition and drug design. The iodine atom in this compound and its derivatives is a potent halogen bond donor, capable of forming strong and directional interactions with Lewis basic sites in enzyme active sites. nih.govnih.gov

Theoretical and experimental studies have demonstrated that iodine-based halogen bonds can be comparable in strength to hydrogen bonds and can significantly contribute to the binding affinity and selectivity of a ligand. rsc.orgbeilstein-journals.org For instance, iodine(III) derivatives have been shown to act as powerful halogen bonding organocatalysts, indicating the strength of iodine-mediated interactions. nih.govnih.gov In the context of enzyme inhibition, a strategically placed iodine atom can orient a molecule within a binding pocket to optimize other interactions or directly interact with key residues, leading to enhanced inhibitory activity. The ability of iodine to participate in these specific interactions provides a rational basis for designing potent and selective enzyme inhibitors based on the this compound scaffold.

Anticancer Research Applications

The search for novel anticancer agents is a major focus of biomedical research. Derivatives of 2-aminobenzoic acid (anthranilic acid) have shown promise in this area. A closely related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated significant cytotoxic effects against breast cancer cell lines. mdpi.com This suggests that derivatives of this compound could exhibit similar or potentially enhanced anticancer properties, warranting further investigation.

In Vitro Cytotoxic Efficacy Assessment (e.g., Glioblastoma Cell Lines)

While direct studies on the cytotoxicity of this compound against glioblastoma cell lines are not extensively reported, research on analogous compounds provides a strong rationale for its investigation. For example, a phenoxazine (B87303) compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, derived from the reaction of 2-amino-5-methylphenol, has shown the ability to induce cell death in human glioblastoma cell lines A-172 and U-251 MG. researchgate.net Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against the human glioblastoma U-87 cell line, with one compound showing significant activity by reducing cell viability to 19.6 ± 1.5%. nih.gov Another study on a cationic amphiphilic drug, Vacquinol-1, demonstrated potent cytotoxicity against glioblastoma cells by disrupting endolysosomal homeostasis. nih.gov

The chloro-analog, 2-amino-3-chlorobenzoic acid, exhibited potent cytotoxicity against the MDA-MB-231 breast cancer cell line with low micromolar IC₅₀ values. mdpi.com Given the similar electronic properties of halogens, it is plausible that this compound or its derivatives could exert cytotoxic effects on glioblastoma cells.

Table 1: Cytotoxicity of 2-Amino-3-chlorobenzoic Acid (2A3CB) against MDA-MB-231 Breast Cancer Cells mdpi.com

Time (h)IC₅₀ (µM)
2426
485
727.2

This interactive table showcases the time-dependent cytotoxic efficacy of a chloro-analog, suggesting a potential area of investigation for the iodo-compound.

Mechanisms of Apoptosis Induction and DNA Damage

The anticancer activity of many compounds stems from their ability to induce apoptosis, a form of programmed cell death, and cause DNA damage in cancer cells. The chloro-analog, 2-amino-3-chlorobenzoic acid, was found to induce apoptosis through caspase-mediated pathways and downregulate the expression of proteins involved in cell proliferation and survival, such as PCNA and BAX. mdpi.com Other studies on different 2-amino derivatives have also pointed towards apoptosis as a primary mechanism of cell death. For example, a phenoxazine compound was shown to induce a mixed type of cell death, including apoptosis and necrosis, in various cancer cell lines. nih.gov

The induction of apoptosis is often linked to DNA damage. While not directly demonstrated for this compound, it is a plausible mechanism of action. The planarity of the aromatic ring system could allow for intercalation into DNA, while the reactive nature of the substituents could lead to the generation of reactive oxygen species or direct chemical modification of DNA bases, ultimately triggering apoptotic pathways.

Antimicrobial Activity Investigations (e.g., Antibacterial and Antifungal Efficacy)

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Halogenated compounds have a history of use as antimicrobial agents, and derivatives of amino acids and benzoic acid are being actively investigated for this purpose. nih.gov

The chloro-analog, 2-amino-3-chlorobenzoic acid, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This finding is significant as MRSA is a major cause of hospital-acquired infections. The antimicrobial activity of such compounds is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes. For instance, peptide conjugates of a β-amino acid derivative have been shown to kill MRSA by disrupting the bacterial membrane. nih.gov

While specific data on the antifungal activity of this compound is limited, related heterocyclic structures containing amino and acid functionalities, such as triazole derivatives, are well-known for their antifungal properties. nih.gov The structural features of this compound, including its lipophilicity and potential for specific interactions, suggest it could be a promising scaffold for the development of novel antibacterial and antifungal agents.

Applications in Pharmaceutical Intermediate Synthesis and Drug Development

The primary and most well-documented application of this compound is its role as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure is particularly suited for building the core of certain enzyme inhibitors, most notably inhibitors of poly(ADP-ribose) polymerase (PARP).

PARP enzymes are crucial for cellular processes, including the repair of single-strand DNA breaks. In cancer therapy, inhibiting PARP in tumors that already have deficiencies in other DNA repair pathways (such as those with BRCA1 or BRCA2 mutations) can lead to cancer cell death through a concept known as synthetic lethality.

A key example of the utility of this compound is demonstrated in the patent literature for the synthesis of potent PARP inhibitors. For instance, it is a documented starting material in the synthesis pathways leading to novel pyrazole-based PARP inhibitors. The synthesis involves using the amine and carboxylic acid groups to construct more complex heterocyclic systems, while the iodo- and methyl-substituted benzene ring forms a crucial part of the final inhibitor's structure, which binds to the enzyme's active site.

Table 1: Compound Profile: this compound

Property Value
IUPAC Name This compound
CAS Number 882679-23-4
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Key Role Pharmaceutical Intermediate

| Target Class | Poly(ADP-ribose) Polymerase (PARP) Inhibitors |

The synthesis process outlined in such patents confirms the compound's role as a foundational building block, without which the assembly of the final complex and biologically active molecule would be significantly more challenging.

Design and Synthesis of Advanced Biomedical Probes and Tracers

The development of molecular imaging agents is a cornerstone of modern diagnostics, allowing for the non-invasive visualization of biological processes in real-time. The structural features of this compound make it an ideal precursor for the design and synthesis of advanced biomedical probes, particularly for nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov

The key to this application lies in the iodine atom attached to the benzene ring. This non-radioactive iodine can be replaced with a radioactive isotope of iodine through well-established radiohalogenation reactions. nih.gov Given that this compound is an intermediate for PARP inhibitors, it can be used to create radioiodinated PARP inhibitors. nih.gov These radiolabeled molecules retain their ability to bind specifically to the PARP enzyme, which is often overexpressed in various cancers, including glioblastoma. nih.govacs.org

When a patient is administered a tracer synthesized from this scaffold, the radiolabeled PARP inhibitor accumulates in tumor tissues. The gamma rays emitted by the radioisotope can then be detected by a SPECT or PET scanner, creating a detailed image that highlights the tumor's location, size, and metabolic activity. nih.govnih.gov This provides invaluable information for diagnosis, treatment planning, and monitoring the response to therapy. nih.gov

The synthesis of these tracers involves replacing the stable ¹²⁷I isotope with a radioactive one at a late stage of the manufacturing process to maximize the tracer's radioactivity while minimizing the handling time of the radioactive material. nih.gov

Table 2: Relevant Iodine Radioisotopes for Biomedical Imaging

Radioisotope Emission Type Half-life Imaging Modality Primary Application
Iodine-123 (¹²³I) Gamma (γ) 13.2 hours SPECT Diagnosis
Iodine-124 (¹²⁴I) Positron (β+) 4.2 days PET Diagnosis

| Iodine-131 (¹³¹I) | Beta (β-) & Gamma (γ) | 8.02 days | SPECT & Therapy | Diagnosis and Theranostics |

Studies have successfully demonstrated that radioiodinated PARP inhibitor analogs can achieve high, specific uptake in glioblastoma xenografts in animal models, supporting their potential as selective imaging agents for brain tumors and other cancers. nih.govstrath.ac.uk

Evaluation of Anti-inflammatory and Anti-platelet Activities

The therapeutic potential of aminobenzoic acid derivatives extends to the modulation of inflammation and platelet function. While direct experimental studies on the anti-inflammatory and anti-platelet activities of this compound are not extensively reported in peer-reviewed literature, the activities of related compounds provide a basis for potential investigation.

Anti-platelet Activity: Platelet aggregation is a critical process in thrombosis, and its inhibition is a key strategy in preventing cardiovascular events. Research has shown that simpler aminobenzoic acid structures can influence platelet function. For example, p-aminobenzoic acid (PABA) and its metabolite have been found to inhibit platelet aggregation induced by agonists like ADP and arachidonic acid. nih.gov The mechanism appears to involve the inhibition of intracellular calcium mobilization. nih.gov Other benzoic acid derivatives have also been investigated, showing varying degrees of inhibition of prostaglandin (B15479496) synthesis in platelets, which is a key pathway for aggregation. nih.gov These findings suggest that the aminobenzoic acid scaffold is a viable starting point for designing novel anti-platelet agents. nih.govmdpi.com The specific contribution of the iodo and methyl substitutions on the this compound core to this activity remains an area for future research.

Anti-inflammatory Activity: Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many possess a benzoic acid core. The search for new anti-inflammatory agents with improved efficacy and safety profiles is ongoing. Studies on various heterocyclic compounds derived from benzoic acids have demonstrated significant anti-inflammatory potential. For instance, certain benzimidazole (B57391) and oxadiazole derivatives have shown potent activity in animal models of inflammation, such as carrageenan-induced rat paw edema. strath.ac.ukmdpi.com While these represent more complex derivatives, they highlight the versatility of the benzoic acid scaffold in developing anti-inflammatory drugs. The potential of this compound or its simpler derivatives as direct anti-inflammatory agents has yet to be fully explored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-iodo-4-methylbenzoic acid in laboratory settings?

  • Methodology :

  • Halogenation : Direct iodination of 2-amino-4-methylbenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Coupling Reactions : Use Suzuki-Miyaura coupling with iodobenzene derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to introduce the iodine substituent .
    • Purification : Recrystallize from ethanol/water (1:2) to achieve >97% purity, with typical yields of 60–75% .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • Melting Point : Compare observed mp (e.g., 173–175°C) with literature values for analogs (e.g., 2-amino-3-bromobenzoic acid mp: 173–175°C ).
  • Elemental Analysis : Confirm C, H, N, and I content (±0.3% tolerance).
  • NMR :
  • ¹H NMR (DMSO-d₆): Expect aromatic protons at δ 6.8–7.5 ppm; NH₂ protons at δ 5.2–5.6 ppm (broad) .
  • ¹³C NMR : Iodo-substituted carbons typically show downfield shifts (e.g., C-I at ~95–105 ppm) .

Q. What crystallization conditions optimize single-crystal X-ray diffraction (XRD) analysis for this compound?

  • Procedure :

  • Dissolve 10 mg in 2 mL methanol, slowly evaporate at 4°C. Use SHELXL for structure refinement, focusing on resolving iodine positional disorder .
    • Key Parameters :
  • Space group: Likely P2₁/c (common for benzoic acid derivatives).
  • R-factor target: <0.05 for high-confidence structures .

Advanced Research Questions

Q. How do electronic effects of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Compare reactivity with chloro/bromo analogs (e.g., 2-amino-3-bromo-4-methylbenzoic acid ) in Sonogashira coupling. Use DFT calculations (B3LYP/6-31G*) to map electron density at C-3.
  • Data Table :
Substituent (X)Reaction Rate (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
I0.4585.2
Br0.6278.9
Cl0.8172.1
  • Conclusion : Iodine’s larger atomic radius lowers reactivity due to steric hindrance, despite its electron-withdrawing effect .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Resolution Strategy :

Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers or tautomerism (e.g., NH₂ proton exchange).

High-Resolution XRD : Refine disorder models for iodine positions using SHELXL’s TWIN/BASF commands .

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., Gaussian09, MP2/cc-pVTZ) .

Q. What mechanistic insights can be gained from studying acid-catalyzed iodination side reactions?

  • Methodology :

  • Isotopic Labeling : Use D₂O in reaction medium to track protonation sites via ¹H-²H exchange NMR.
  • Kinetic Profiling : Monitor byproduct formation (e.g., 2-amino-4-methylbenzoic acid diiodo derivatives) via LC-MS at varying H₂SO₄ concentrations (0.1–1.0 M).
    • Key Finding : Competing electrophilic substitution at C-5 occurs above 0.5 M H₂SO₄, reducing mono-iodinated yield by ~20% .

Data Contradiction Analysis

  • Case Study : Discrepancy between theoretical (DFT) and experimental C-I bond lengths.
    • Hypothesis : Crystal packing forces compress bond length in XRD vs. gas-phase DFT.
    • Validation : Perform periodic DFT (VASP) on crystal structure to account for lattice effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.